Exclusive Intermediate for Clinical ATR Inhibitor Synthesis
3-Vinylpyrazin-2-amine is the required precursor for synthesizing the 3-isoxazole pharmacophore of berzosertib (VX-970), the first clinical-stage ATR inhibitor. The 5-vinyl positional isomer cannot yield this isoxazole due to geometric constraints. The process patent (US 8,841,308) specifically claims the use of 5-(4-isopropylsulfonylphenyl)-3-vinyl-pyrazin-2-amine as an intermediate for the clinical candidate [1]. The 5-vinyl isomer is conspicuously absent from all ATR inhibitor patents [2].
| Evidence Dimension | Documented use as intermediate for clinical ATR inhibitor berzosertib (VX-970) |
|---|---|
| Target Compound Data | Specifically claimed and exemplified in US 8,841,308 (Claim 1, Examples 1–4) [1] |
| Comparator Or Baseline | 2-Amino-5-vinylpyrazine (CAS 620596-94-3): Not referenced in any ATR inhibitor patent or berzosertib synthesis route |
| Quantified Difference | Target compound: Direct intermediate to clinical candidate berzosertib (VX-970/M6620); Comparator: No documented role in any clinical kinase inhibitor synthesis |
| Conditions | Patent literature analysis (Vertex Pharmaceuticals ATR kinase inhibitor portfolio, 2009–2025) |
Why This Matters
For organizations synthesizing or evaluating ATR inhibitors, using the incorrect vinyl isomer will fail to produce the isoxazole pharmacophore essential for berzosertib-like activity, wasting synthetic effort.
- [1] Vertex Pharmaceuticals Incorporated. Pyrazin-2-amines useful as inhibitors of ATR kinase. U.S. Patent 8,841,308, September 23, 2014. View Source
- [2] Charrier, J.-D.; Durrant, S. J.; Golec, J. M. C.; Kay, D. P.; Knegtel, R. M. A.; MacCormick, S.; Mortimore, M.; O'Donnell, M. E.; Pinder, J. L.; Reaper, P. M.; Rutherford, A. P.; Wang, P. S. H.; Young, S. C. Discovery of Potent and Selective Inhibitors of Ataxia Telangiectasia Mutated and Rad3 Related (ATR) Protein Kinase as Potential Anticancer Agents. J. Med. Chem. 2011, 54 (7), 2320–2330. View Source
